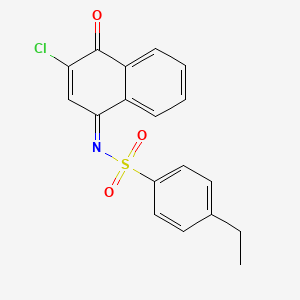
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a chloro substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 3-chloro-4-hydroxynaphthalene, is subjected to oxidation to form 3-chloro-4-oxonaphthalene.
Formation of the Ylidene Intermediate: The oxonaphthalene derivative is then reacted with an appropriate amine to form the ylidene intermediate.
Sulfonamide Formation: The ylidene intermediate is reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chloro substituent on the naphthalene ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidized Derivatives: Various quinones and hydroxy derivatives.
Reduced Derivatives: Amine derivatives.
Substituted Derivatives: A wide range of substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound is studied for its potential to inhibit specific enzymes or receptors.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The naphthalene ring can intercalate with DNA, potentially leading to anticancer properties. The chloro substituent can enhance the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol share the naphthalene core structure.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group.
Chloro Substituted Compounds: Compounds such as chlorobenzene and 4-chloronitrobenzene share the chloro substituent.
Uniqueness
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring, sulfonamide group, and chloro substituent in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.
特性
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRYTBCQYPMIEK-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














